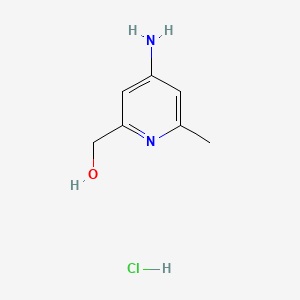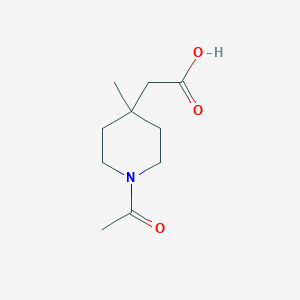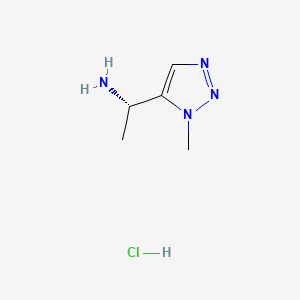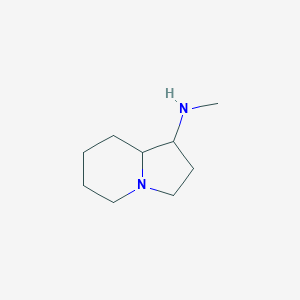![molecular formula C26H23NO5 B13466328 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydroquinoline moiety, and an acetic acid functional group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid typically involves multiple steps One common method starts with the protection of the amine group in the tetrahydroquinoline using the Fmoc groupThe reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrahydroquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the Fmoc group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities during peptide synthesis, preventing unwanted side reactions. The tetrahydroquinoline moiety can interact with biological targets, potentially modulating their activity. The acetic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
What sets 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid apart from similar compounds is its unique combination of the Fmoc group, tetrahydroquinoline moiety, and acetic acid functionality. This combination provides a versatile scaffold for various chemical modifications and applications in different fields of research .
Properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)16-31-18-11-12-24-17(14-18)6-5-13-27(24)26(30)32-15-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-12,14,23H,5-6,13,15-16H2,(H,28,29) |
InChI Key |
ZRNHRAPCGXLTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)

![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)

![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)

![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)


![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
